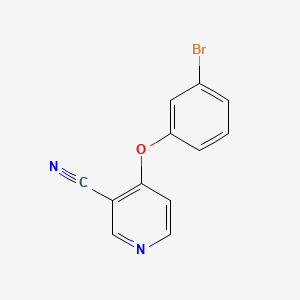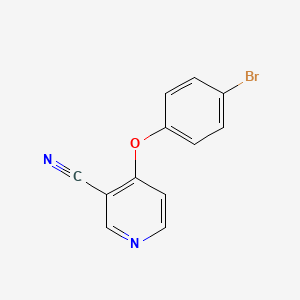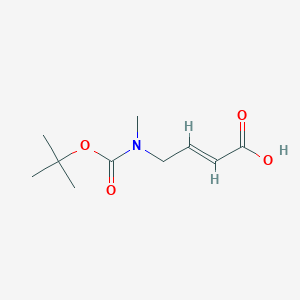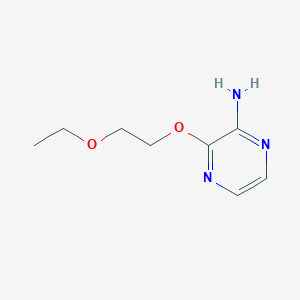
1,8-Dichloro-phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dichloro-phthalazine is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It is characterized by a fused benzene and pyrazine ring structure with two chlorine atoms at the 1 and 8 positions. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Dichloro-phthalazine can be synthesized through several methods, including the chlorination of phthalazine. One common method involves the reaction of phthalazine with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chlorination reactors where phthalazine is exposed to chlorine gas. The reaction is carefully monitored to ensure the selective substitution of hydrogen atoms at the 1 and 8 positions with chlorine atoms.
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Dichloro-phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Phthalic acid derivatives, such as phthalic anhydride.
Reduction: Amines, such as 1,8-diaminophthalazine.
Substitution: Hydroxylated or aminated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,8-Dichloro-phthalazine is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and pharmaceutical intermediates.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is employed in the design and synthesis of potential therapeutic agents, particularly in the field of chemotherapy.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,8-Dichloro-phthalazine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1,8-Dichloro-phthalazine is compared with other similar compounds, such as:
1,4-Dichlorophthalazine: Similar structure but with chlorine atoms at different positions.
Phthalazine: The parent compound without chlorine substitution.
Phthalic Acid: A derivative formed through oxidation of phthalazine.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of chlorine atoms at the 1 and 8 positions provides distinct chemical properties compared to other derivatives.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Understanding its properties and applications can lead to further advancements in these areas.
Eigenschaften
IUPAC Name |
1,8-dichlorophthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-12-8(10)7(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZKGECTSQRDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC(=C2C(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid](/img/structure/B8059731.png)
![3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid](/img/structure/B8059735.png)
![3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid](/img/structure/B8059738.png)









